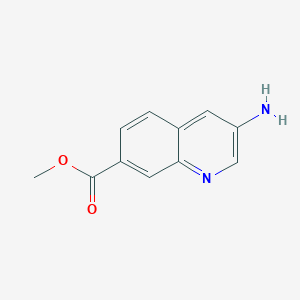

Methyl 3-aminoquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJLWOULIXOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(C=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and conceptual discovery framework for Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This document details plausible synthetic routes, grounded in established chemical principles such as transition metal-catalyzed cross-coupling reactions and classical esterification methods. It is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel quinoline-based molecules. The guide emphasizes the rationale behind strategic synthetic decisions, provides detailed experimental protocols, and includes characterization data essential for the validation of the target compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile that facilitates interactions with biological targets. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline core can dramatically modulate its physicochemical properties and biological activity. This compound, with its amino group at the 3-position and a methyl ester at the 7-position, represents a versatile building block for the synthesis of more complex molecules. The amino group can serve as a handle for further derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications.[3]

Retrosynthetic Analysis and Proposed Synthetic Strategy

Caption: Retrosynthetic analysis of this compound.

This proposed synthesis commences with the commercially available 7-methylquinoline and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations include electrophilic bromination, oxidation of the methyl group to a carboxylic acid, a palladium-catalyzed amination reaction, and a final esterification step.

Detailed Synthetic Protocols

The following protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 3-Bromo-7-methylquinoline

The introduction of a bromine atom at the 3-position of the quinoline ring is a critical step to enable the subsequent amination. Electrophilic bromination of quinolines can be challenging due to the deactivating effect of the nitrogen atom. However, bromination can be achieved under forcing conditions.

Experimental Protocol:

-

To a solution of 7-methylquinoline (1 eq.) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methylquinoline.

Step 2: Synthesis of 3-Bromoquinoline-7-carboxylic acid

The oxidation of the methyl group at the 7-position to a carboxylic acid is a standard transformation. Potassium permanganate is a powerful oxidizing agent suitable for this purpose.

Experimental Protocol:

-

Suspend 3-bromo-7-methylquinoline (1 eq.) in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Heat the mixture to reflux and add a solution of potassium permanganate (KMnO4) (3-4 eq.) in water portion-wise over several hours.

-

Continue heating at reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

-

Wash the filter cake with hot water.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 3-bromoquinoline-7-carboxylic acid.

Step 3: Synthesis of 3-Aminoquinoline-7-carboxylic acid via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction offers a significant advantage over traditional, harsher methods for the synthesis of arylamines.[1]

Experimental Protocol:

-

In a reaction vessel, combine 3-bromoquinoline-7-carboxylic acid (1 eq.), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq.), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 eq.).[4]

-

Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (2-3 eq.).

-

Add an ammonia surrogate, such as benzophenone imine, followed by acidic workup, or directly use a source of ammonia like ammonium chloride with a strong base.

-

Add a dry, aprotic solvent like toluene or dioxane.

-

Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench with water.

-

Acidify the aqueous layer with a mild acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-aminoquinoline-7-carboxylic acid.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step 4: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A simple acid-catalyzed esterification using methanol is a common and effective method.

Experimental Protocol:

-

Suspend 3-aminoquinoline-7-carboxylic acid (1 eq.) in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (ppm, in CDCl₃) | Expected ¹³C NMR Signals (ppm) |

| 7-Methylquinoline | C₁₀H₉N | 143.19 | Colorless to pale yellow liquid | 8.8 (d), 8.0 (d), 7.8 (s), 7.5 (d), 7.3 (dd), 2.5 (s) | 150, 147, 137, 136, 129, 128, 127, 126, 121, 21 |

| 3-Bromo-7-methylquinoline | C₁₀H₈BrN | 222.08 | White to off-white solid | 8.9 (s), 8.2 (s), 7.9 (d), 7.6 (d), 2.6 (s) | 148, 146, 138, 135, 130, 129, 128, 121, 118, 22 |

| 3-Bromoquinoline-7-carboxylic acid | C₁₀H₆BrNO₂ | 268.07 | White to pale yellow solid | 9.1 (s), 8.5 (s), 8.2 (d), 8.0 (d) | 150, 147, 139, 136, 132, 131, 129, 122, 120, 166 |

| 3-Aminoquinoline-7-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | Yellow to brown solid | 8.6 (s), 8.1 (s), 7.9 (d), 7.7 (d), 4.5 (br s) | 145, 143, 138, 130, 129, 128, 125, 115, 108, 168 |

| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Yellow solid | 8.7 (s), 8.2 (s), 8.0 (d), 7.8 (d), 4.6 (br s), 3.9 (s) | 146, 144, 138, 131, 130, 129, 126, 116, 109, 167, 52 |

Note: The NMR data provided are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a diverse range of compounds. Its bifunctional nature allows for selective modification at either the amino or the ester group. This makes it a key starting material for the generation of libraries of quinoline derivatives for high-throughput screening in drug discovery programs. Potential applications include the development of novel anticancer agents, antimalarial drugs, and fluorescent probes for bioimaging.[2][5] The exploration of transition metal-catalyzed reactions for the further functionalization of the quinoline core of this molecule is a promising area for future research.[6]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established synthetic methodologies, including electrophilic bromination, oxidation, Buchwald-Hartwig amination, and esterification, this guide provides a practical framework for the synthesis of this important heterocyclic building block. The detailed protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Vertex AI Search. (n.d.). Methyl 7-aminoquinoline-3-carboxylate.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

RSC Publishing. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal‐catalyzed synthesis of 2‐aminoquinolines. Retrieved from [Link]

-

PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 7-aminoquinoline-3-carboxylate. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2024). Discovery of quinolone derivatives as potent and selective small-molecule enhancers of miRNA maturation with anti-ovarian cancer activity. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's behavior.

Core Molecular Attributes and Significance

This compound (CAS No. 1822679-71-9) is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] Its structure, featuring an amino group at the 3-position and a methyl carboxylate group at the 7-position, makes it a versatile intermediate in the synthesis of more complex molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[3] The specific arrangement of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity and potential biological activity.

This compound is of particular interest to researchers in drug discovery, where it can serve as a starting material for the development of novel antimalarial and anticancer agents.[1] Furthermore, the inherent fluorescence of the quinoline backbone suggests its utility in the design of fluorescent probes for bioimaging and molecular sensing applications.[1]

Molecular Structure and Identification

The structural formula and basic identifiers of this compound are summarized below.

Figure 1: 2D Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1822679-71-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| MDL Number | MFCD28133487 | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is paramount for its application in synthesis and drug development. These properties dictate its solubility, stability, and interactions with biological systems. While experimental data for this specific isomer is not widely published, we can infer certain characteristics based on its structural analogues and the constituent functional groups.

Physical State and Appearance

Based on related aminoquinoline derivatives, this compound is expected to be a solid at room temperature.[3]

Solubility

The solubility of this compound is dictated by the interplay between the polar amino and ester groups and the largely nonpolar quinoline core.

-

Aqueous Solubility: Quinoline derivatives generally exhibit limited water solubility.[4] The presence of the amino group can increase polarity and the potential for hydrogen bonding, which may slightly enhance aqueous solubility, particularly under acidic conditions where the amino group and the quinoline nitrogen can be protonated.

-

Organic Solubility: The methyl ester functionality and the aromatic system contribute to its lipophilic character.[4] Consequently, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol.[4]

Table 2: Predicted Solubility Profile

| Solvent Type | Expected Solubility | Rationale |

| Water | Low | Predominantly nonpolar aromatic core. |

| Polar Aprotic (e.g., DMSO, DMF) | Good | Polarity of the solvent can accommodate both polar and nonpolar regions of the molecule.[4] |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate | Potential for hydrogen bonding with the amino and ester groups.[4] |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The polar functional groups limit solubility in highly nonpolar solvents. |

Melting and Boiling Points

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 3,7-disubstitution pattern. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands are detailed in the table below.

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino) | 3400-3250 | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O (Ester) | 1725-1705 | Stretching |

| C=N, C=C (Aromatic) | 1620-1450 | Ring stretching |

| C-O (Ester) | 1300-1000 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 202.21. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of the carbonyl group (-CO).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromatic quinoline core.

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.

Reactivity of the Ester Group

The methyl ester at the 7-position can undergo reactions typical of carboxylic acid esters:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines to form amides.

Reactivity of the Quinoline Ring

The quinoline ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing amino and carboxylate groups.

Synthetic Approaches

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[6] A plausible synthetic route to this compound could involve the construction of the quinoline ring from appropriately substituted aniline and carbonyl precursors, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties at the desired positions. For instance, a substituted aniline could be reacted in a multi-step process to form the quinoline core, with subsequent nitration and reduction to yield the amino group, and a separate series of reactions to introduce the carboxylate function.[7]

Figure 2: Generalized synthetic workflow for substituted aminoquinolines.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the related compound 3-aminoquinoline provides guidance on potential hazards. It is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Applications and Future Directions

The unique structure of this compound positions it as a valuable building block in several areas of chemical research.

Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents.[1] The quinoline scaffold is a well-established pharmacophore in antimalarial and anticancer drug discovery.[3] By modifying the amino and ester functionalities, or by further substitution on the quinoline ring, libraries of new compounds can be generated and screened for biological activity.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Methyl 7-aminoquinoline-2-carboxylate [smolecule.com]

- 6. iipseries.org [iipseries.org]

- 7. 3-Amino-7-methoxyquinoline dihydrochloride | 1216228-63-5 | Benchchem [benchchem.com]

Spectroscopic Data for Methyl 3-aminoquinoline-7-carboxylate: An In-depth Technical Guide

Introduction

Methyl 3-aminoquinoline-7-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antimalarial and anticancer drugs. Its quinoline framework, substituted with both an electron-donating amino group and an electron-withdrawing methyl carboxylate group, results in a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its application in drug discovery and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in public databases, this guide will also leverage data from closely related analogs and first principles of spectroscopy to predict and interpret the spectral features, offering researchers a robust framework for its identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound.[1][2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[1][3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5][6][7][8]

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.[9]

-

The final sample volume should be sufficient to cover the detection region of the NMR probe, typically around 4-5 cm in height.[9][10]

-

-

Instrument Setup and Acquisition :

-

The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a higher number of scans and a longer acquisition time are generally required.[11]

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.5 | d | ~2.0 |

| H4 | ~7.8 | d | ~2.0 |

| H5 | ~8.0 | d | ~8.5 |

| H6 | ~7.5 | dd | ~8.5, 1.5 |

| H8 | ~8.2 | d | ~1.5 |

| -NH₂ | ~4.0-5.0 | br s | - |

| -OCH₃ | ~3.9 | s | - |

Interpretation and Rationale:

-

Quinoline Ring Protons : The protons on the quinoline core will resonate in the aromatic region (7.0-9.0 ppm).[11]

-

H2 and H4 : These protons are on the pyridine ring. H2 is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. The amino group at C3 will shield H2 and H4, shifting them slightly upfield compared to unsubstituted quinoline. They will likely appear as doublets due to meta-coupling.

-

H5, H6, and H8 : These protons are on the benzene ring. The methyl carboxylate group at C7 is an electron-withdrawing group, which will deshield the protons on this ring, particularly H6 and H8. H5 will be a doublet due to ortho-coupling with H6. H6 will be a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8. H8 will appear as a doublet due to meta-coupling with H6.

-

-

Amino Protons (-NH₂) : The protons of the primary amino group will likely appear as a broad singlet in the region of 4.0-5.0 ppm. The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methyl Ester Protons (-OCH₃) : The three protons of the methyl group will give a sharp singlet at approximately 3.9 ppm, a characteristic region for methyl esters.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C3 | ~140 |

| C4 | ~120 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~125 |

| C7 | ~135 |

| C8 | ~129 |

| C8a | ~128 |

| -C=O | ~166 |

| -OCH₃ | ~52 |

Interpretation and Rationale:

-

Quinoline Carbons : The carbon atoms of the quinoline ring will resonate between approximately 120 and 150 ppm.[12][13][14]

-

The carbons directly attached to the nitrogen (C2 and C8a) and the amino group (C3) will be significantly affected. The carbon bearing the amino group (C3) is expected to be deshielded.

-

The carbon attached to the carboxylate group (C7) will also be deshielded.

-

-

Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester is expected to appear significantly downfield, around 166 ppm.

-

Methyl Carbon (-OCH₃) : The methyl carbon of the ester will be found in the aliphatic region, typically around 52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation : A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

IR Spectral Data (Predicted)

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the ester, and various vibrations of the aromatic quinoline core.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400-3250 | Medium, two bands |

| C-H Aromatic Stretch | 3100-3000 | Medium to Weak |

| C=O Ester Stretch | ~1720 | Strong |

| C=C and C=N Aromatic Ring Stretches | 1620-1450 | Medium to Strong, multiple bands |

| N-H Bend (Scissoring) | 1650-1580 | Medium |

| C-O Ester Stretch | 1300-1000 | Strong, two bands |

| C-N Aromatic Amine Stretch | 1335-1250 | Strong |

Interpretation and Rationale:

-

N-H Stretching : Primary aromatic amines typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[15][16]

-

C=O Stretching : The carbonyl group of the aromatic ester will produce a very strong and sharp absorption band around 1720 cm⁻¹.[17][18][19] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[17][18]

-

Aromatic Ring Vibrations : The C=C and C=N stretching vibrations of the quinoline ring will result in a series of bands in the 1620-1450 cm⁻¹ region.

-

N-H Bending : The scissoring vibration of the primary amino group is expected to appear in the 1650-1580 cm⁻¹ range.[16]

-

C-O Stretching : Esters characteristically show two strong C-O stretching bands. For an aromatic ester, these are typically observed between 1300-1000 cm⁻¹.[17][20]

-

C-N Stretching : A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1335-1250 cm⁻¹.[15][16]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21][22]

-

The solution should be free of non-volatile salts and buffers, which can interfere with the ESI process.[21][22]

-

A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.[23]

-

-

Data Acquisition :

-

The sample solution is infused into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary, causing the formation of charged droplets that desolvate to produce gas-phase ions.

-

The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

-

Mass Spectral Data (Predicted)

The ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 203.08 | Protonated molecular ion |

| [M-OCH₃]⁺ | 172.06 | Loss of a methoxy radical |

| [M-COOCH₃]⁺ | 144.07 | Loss of the carbomethoxy group |

Interpretation and Rationale:

-

Molecular Ion : The molecular formula of this compound is C₁₁H₁₀N₂O₂. Its monoisotopic mass is 202.07 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 203.08.

-

Fragmentation Pattern : While ESI is a soft ionization technique, some fragmentation can occur in the source or during tandem MS experiments. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals.[24][25][26][27]

-

A likely fragmentation would be the loss of the methoxy radical (•OCH₃) from the ester group, resulting in an ion at m/z 172.06.

-

Another possible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃), leading to an ion at m/z 144.07, which corresponds to the 3-aminoquinoline radical cation.

-

IV. Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

ATR-IR Spectroscopy Workflow

Caption: Step-by-step process for acquiring an ATR-IR spectrum.

ESI-MS Spectroscopy Workflow

Caption: Workflow for ESI-MS from sample preparation to spectral analysis.

V. Conclusion

This technical guide provides a detailed framework for understanding the spectroscopic characteristics of this compound. While experimental data for this specific compound is sparse, the predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a reliable basis for its identification and characterization. The provided experimental protocols represent best practices in the field, ensuring the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, facilitating the confident use of this important synthetic intermediate in their research endeavors.

References

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

NMR Sample Preparation Guide. Scribd. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. Available at: [Link]

-

IR: amines. University of Colorado Boulder. Available at: [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. Available at: [Link]

-

NMR Sample Requirements and Preparation. University of Maryland. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. ACS Omega. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]

-

Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Asian Journal of Chemistry. Available at: [Link]

-

Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available at: [Link]

-

IR Spectrum: Esters. Química Orgánica. Available at: [Link]

-

Quinoline - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

IR Spectrum Analysis of Aromatic Compounds. Scribd. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental). HMDB. Available at: [Link]

-

Electrospray Ionization (ESI) Instructions. Rutgers University. Available at: [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. organomation.com [organomation.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. reddit.com [reddit.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 15. wikieducator.org [wikieducator.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. IR Spectrum: Esters [quimicaorganica.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. Rutgers_MS_Home [react.rutgers.edu]

- 24. chempap.org [chempap.org]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A-Z Guide to Crystal Structure Analysis of Methyl 3-aminoquinoline-7-carboxylate: From Synthesis to Structural Elucidation

Abstract

This comprehensive technical guide provides an in-depth exploration of the crystal structure analysis of Methyl 3-aminoquinoline-7-carboxylate. This quinoline derivative is a significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Understanding its three-dimensional atomic arrangement is paramount for rational drug design and the development of novel pharmaceuticals. This document details the entire workflow, from the synthesis and crystallization of the target compound to the intricacies of single-crystal X-ray diffraction, data analysis, and structural interpretation. It is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of crystallographic techniques and their application to pharmaceutically relevant small molecules.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][3][5] Derivatives of quinoline are integral to a variety of approved drugs, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[3]

This compound, as a functionalized quinoline, serves as a versatile building block in the synthesis of more complex and potent drug candidates.[6][7] The presence of both an amino group and a carboxylate ester provides reactive sites for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[7] A precise understanding of its crystal structure provides invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes, thereby accelerating the drug discovery process.[8][9]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves multi-step reactions starting from commercially available precursors. While a detailed synthetic protocol is beyond the scope of this guide, a general overview is presented. Often, these syntheses involve condensation reactions to form the quinoline ring system, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties.[10][11][12]

Upon successful synthesis, the crude product must be purified and its identity confirmed using standard analytical techniques before proceeding to crystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring and its substituents provide a detailed map of the molecule's connectivity.[13][14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C/C=N stretching of the quinoline core.[13][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[16]

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in crystal structure analysis.[17] The goal is to grow well-ordered, single crystals of sufficient size for X-ray diffraction.[17]

Recrystallization: The Path to Purity and Order

Recrystallization is the primary technique for purifying solid organic compounds and encouraging the formation of single crystals.[18][19][20] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Slow Evaporation Method for Crystallization

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at room temperature and have a higher solubility at elevated temperatures.[21] For this compound, solvents such as ethanol, methanol, or acetone, or a mixture thereof, can be explored.

-

Dissolution: Dissolve a small amount of the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to facilitate dissolution.

-

Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with a small cotton or glass wool plug to remove them.[22]

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows the solvent to evaporate slowly over several days to weeks.[18][22]

-

Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation promotes the growth of larger, more well-defined crystals.[21]

-

Isolation: Once suitable crystals have formed, they should be carefully isolated from the mother liquor using a pipette or by decanting the solvent. The crystals can then be gently washed with a small amount of cold solvent and allowed to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9][17][23] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted X-ray beams are recorded by a detector.

This raw data is then processed to integrate the diffraction spots and apply corrections for various experimental factors, resulting in a list of reflection intensities.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams can be measured, their phases cannot be directly determined. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial model of the crystal structure.

This initial model is then refined using a least-squares minimization process. During refinement, the atomic positions, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Software for Crystallographic Analysis: A variety of software packages are available for structure solution, refinement, and visualization. Some commonly used programs include:

-

SHELX: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[24][25][26]

-

Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[26]

-

PLATON: A versatile program for a multitude of crystallographic calculations, including structure validation.[24][27]

-

Mercury: A powerful tool for visualizing and analyzing crystal structures.[24][26]

Crystal Structure of this compound: A Detailed Analysis

While the specific crystal structure data for this compound would be obtained from the experimental analysis, we can anticipate and discuss the key structural features based on known quinoline derivatives.

Molecular Geometry

The analysis will provide precise bond lengths, bond angles, and torsion angles within the molecule.[9] The quinoline ring is expected to be largely planar, although slight deviations may occur. The geometry of the amino and methyl carboxylate substituents will also be determined, including their orientation relative to the quinoline ring.

Intermolecular Interactions and Crystal Packing

The way in which the molecules pack together in the crystal lattice is determined by a network of intermolecular interactions. For this compound, we can expect to observe:

-

Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These interactions are likely to play a significant role in the crystal packing.

-

π-π Stacking: The aromatic quinoline rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Crystallographic Data Summary

The final results of the crystal structure analysis are typically summarized in a table of crystallographic data.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (R1) | To be determined |

| Weighted R-factor (wR2) | To be determined |

| Goodness-of-fit (S) | To be determined |

Note: The values in this table are placeholders and would be populated with the experimental data obtained from the single-crystal X-ray diffraction analysis.

Implications for Drug Development

The detailed structural information obtained from this analysis has several important implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise molecular geometry provides a basis for understanding how modifications to the structure of this compound affect its biological activity.

-

Rational Drug Design: The three-dimensional structure can be used in computational modeling and docking studies to design new derivatives with improved binding affinity and selectivity for their biological targets.

-

Polymorphism Studies: The crystal structure provides a reference for identifying and characterizing different polymorphic forms of the compound, which can have significant effects on its physical properties and bioavailability.[8]

Conclusion

The crystal structure analysis of this compound is a powerful tool for elucidating its molecular architecture and understanding its solid-state properties. This in-depth technical guide has outlined the essential steps in this process, from synthesis and crystallization to the final interpretation of the structural data. The insights gained from such studies are invaluable for the rational design and development of new quinoline-based therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Methyl 7-aminoquinoline-3-carboxylate [myskinrecipes.com]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. How To [chem.rochester.edu]

- 22. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 23. excillum.com [excillum.com]

- 24. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 25. rcsb.org [rcsb.org]

- 26. X-ray Diffraction - Software and Databases [chemgeo.uni-jena.de]

- 27. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 28. pubs.acs.org [pubs.acs.org]

- 29. iucr.org [iucr.org]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. Methyl 8-aminoquinoline-7-carboxylate | C11H10N2O2 | CID 23353253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 34. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 36. Crystal structure of (7-{[bis(pyridin-2-ylmethyl)amino-κ3 N,N′,N′′]methyl}-5-chloroquinolin-8-ol)dibromidozinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 37. methyl quinoline-3-carboxylate | 53951-84-1 [chemicalbook.com]

- 38. Methyl quinoline-3-carboxylate | 53951-84-1 | DCA95184 [biosynth.com]

Solubility and stability studies of Methyl 3-aminoquinoline-7-carboxylate

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-aminoquinoline-7-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, principally its solubility and stability. These are not merely academic data points; they are profound determinants of a drug's ultimate success, directly influencing its bioavailability, formulation strategy, manufacturing process, and shelf-life.[1] this compound, a heterocyclic compound featuring the versatile quinoline scaffold, represents a class of molecules of significant interest in medicinal chemistry for the development of novel therapeutic agents.[2]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, offering a self-validating system for generating robust and reliable data. The methodologies described herein are grounded in established industry best practices and aligned with the principles set forth by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Profile of this compound

A foundational understanding of the molecule's structure is essential for predicting its behavior and designing appropriate analytical strategies.

-

Molecular Formula: C₁₁H₁₀N₂O₂[5]

-

Molecular Weight: 202.21 g/mol [5]

-

CAS Number: 1822679-71-9[5]

-

Core Structure: A quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.

The key functional groups—a basic amino group (-NH₂), a basic quinoline nitrogen, and a hydrolyzable methyl ester (-COOCH₃)—are the primary drivers of its solubility and stability characteristics. The basic nitrogens suggest a highly pH-dependent aqueous solubility, as protonation at lower pH will form more soluble salt forms.[6][7] Conversely, the ester moiety is susceptible to hydrolysis under both acidic and basic conditions, a critical consideration for stability.

Comprehensive Solubility Assessment

Aqueous solubility is a master variable that dictates a compound's absorption and bioavailability.[8] We must differentiate between two key solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH.[9] This is the gold standard for pre-formulation studies.

-

Kinetic Solubility: A high-throughput measure of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[1][9] It is invaluable for rapidly screening large compound libraries in early discovery to flag potential issues.[9]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility and is recommended by major regulatory bodies.[10]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The choice of pH values (1.2, 4.5, 6.8) is mandated by guidelines to simulate the gastrointestinal tract.[10]

Protocol Steps:

-

Buffer Preparation: Prepare a series of aqueous buffers, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[10]

-

Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C to simulate physiological conditions) for 24 to 48 hours.[1][10] This extended incubation allows the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation at high speed followed by careful removal of the supernatant is effective. Alternatively, filtration using a low-binding filter (e.g., PVDF) can be used.[11]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][11]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Data Presentation: pH-Solubility Profile

All quantitative data should be summarized for clarity. The results from the thermodynamic solubility study would be presented as follows:

| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 37 | Hypothetical Value 1 | Value |

| 4.5 | 37 | Hypothetical Value 2 | Value |

| 6.8 | 37 | Hypothetical Value 3 | Value |

| 7.4 | 37 | Hypothetical Value 4 | Value |

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement designed to understand how the quality of a drug substance varies over time under the influence of environmental factors.[4] Forced degradation, or stress testing, is the cornerstone of this process.[12][13]

Causality: By intentionally exposing the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and, most importantly, prove that our analytical method is "stability-indicating."[3][12] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[14][15] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants to challenge the method without generating secondary products that are not relevant to formal stability.[3]

Experimental Protocol: Stability-Indicating HPLC Method Development

A robust, validated HPLC method is a prerequisite for any stability study.

Protocol Steps:

-

Column and Mobile Phase Screening:

-

Column: Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with a wide range of polarities. A typical mobile phase system would be (A) 0.1% formic acid in water and (B) acetonitrile.

-

Rationale: Gradient elution is essential in stability studies as degradation products are often more polar than the parent compound and elute early, while the parent compound is more retained.[14]

-

-

Detection: Use a Photodiode Array (PDA) detector.

-

Rationale: A PDA detector not only quantifies the peaks but also acquires the UV spectrum for each. This allows for peak purity analysis, a critical step in demonstrating that the parent compound peak is not co-eluting with any degradants.[16]

-

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines. Key parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradation products.[17] This is proven through the forced degradation study itself.

-

Linearity, Accuracy, and Precision: To ensure the method provides reliable quantitative results over the intended concentration range.[15][17]

-

Experimental Protocol: Forced Degradation Studies

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[16]

-

Application of Stress Conditions: [4][13][16]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).[16] Sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same temperature and time conditions. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C).[16] Also, subject the stock solution to heat to assess degradation in solution.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel sample protected from light serves as the control.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times (RRT) and peak areas of all degradation products.

-

Perform peak purity analysis on the parent peak in each chromatogram to confirm specificity.

-

Workflow for Forced Degradation and Stability Analysis

Caption: Experimental workflow for a forced degradation study.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | Major Degradant RRTs | Mass Balance (%) |

| Control (Unstressed) | - | 0 | 100.0 | - | 100.0 |

| Acid Hydrolysis | 0.1 M HCl @ 60°C | 24 | Hypothetical Value | Value 1, Value 2 | Value |

| Base Hydrolysis | 0.1 M NaOH @ 60°C | 24 | Hypothetical Value | Value 3 | Value |

| Oxidative Degradation | 3% H₂O₂ @ RT | 24 | Hypothetical Value | Value 4, Value 5 | Value |

| Thermal (Solid) | 80°C | 48 | Hypothetical Value | - | Value |

| Photolytic (Solution) | ICH Q1B Standard | - | Hypothetical Value | Value 6 | Value |

Mass Balance is the sum of the assay of the parent compound and the peak areas of all degradation products, which should ideally be close to 100%, indicating all degradants are accounted for.

Conclusion

The systematic study of solubility and stability as outlined in this guide provides the critical data necessary to de-risk the progression of this compound in the drug development pipeline. By understanding its pH-dependent solubility, a rational formulation strategy can be developed to ensure adequate bioavailability. By identifying its degradation pathways and establishing a validated stability-indicating method, its long-term stability can be assured, safeguarding the quality, safety, and efficacy of any future medicinal product. This rigorous, science-driven approach is indispensable for transforming a promising molecule into a successful therapeutic.

References

- Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

- Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.

- Solubility of Things. 2-(2-quinolyl)quinoline.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters.

- Eagle Analytical. Stability Indicating Method Development & Validation.

- Sonawane, S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Bakshi, M., & Singh, S. (2002). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate.

- SGS Malaysia. Forced Degradation Testing.

- Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- JETIR.org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.

- NIH PubChem. Quinoline.

- World Health Organization (WHO). Annex 4.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Benchchem. A,6 solubility and stability testing.

- Smolecule. Methyl 7-aminoquinoline-2-carboxylate.

- Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

- MySkinRecipes. This compound.

- Bartow, E., & McCollum, E. V. Syntheses of derivatives of quinoline. SciSpace.

- BLD Pharm. Methyl 3-aminoisoquinoline-7-carboxylate.

- NIH PubChem. Methyl 8-aminoquinoline-7-carboxylate.

- NIH PubChem. Quinoline-3-carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. who.int [who.int]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. eagleanalytical.com [eagleanalytical.com]

Methyl 3-aminoquinoline-7-carboxylate: A Technical Guide for Advanced Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-aminoquinoline-7-carboxylate (CAS No. 1822679-71-9), a heterocyclic building block with significant potential in pharmaceutical research and development. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved therapeutics. This document consolidates the known structural, chemical, and application-centric data for this specific isomer. It is intended to serve as a foundational resource for researchers and drug development professionals engaged in the synthesis of novel bioactive agents, particularly in the fields of oncology and infectious diseases. The guide elucidates the compound's role as a strategic intermediate, discusses the mechanistic rationale for its use based on the broader class of aminoquinolines, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a distinct isomer within the aminoquinoline carboxylate family. Its unique substitution pattern—an amine group at position 3 and a methyl carboxylate group at position 7—offers specific steric and electronic properties that can be strategically exploited in molecular design.

Structural and Chemical Data

Precise identification is critical for experimental reproducibility and regulatory compliance. The fundamental identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1822679-71-9 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| MDL Number | MFCD28133487 | [1] |

| Canonical SMILES | COC(=O)c1cc2c(cncc2c1)N | Inferred from Structure |

Note: Detailed experimental physicochemical properties such as melting point, boiling point, and solubility for this specific CAS number are not extensively reported in publicly accessible literature. Researchers should perform analytical characterization upon receipt of the material.

Isomeric Context

It is imperative to distinguish this compound from its various isomers, as positional changes of the amino and carboxylate groups dramatically influence biological activity and chemical reactivity. For reference, other common isomers include:

-

Methyl 7-aminoquinoline-3-carboxylate (CAS: 948302-98-5)[2]

-

Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2)[3]

-

Methyl 7-aminoquinoline-2-carboxylate (CAS: 766485-24-9)[4]

The distinct placement of functional groups in the target compound governs its role as a versatile synthon, with the 3-amino group serving as a key nucleophilic handle for derivatization.

Strategic Role in Medicinal Chemistry

The quinoline ring system is a well-established "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[5] The value of this compound lies in its utility as a starting material for more complex molecules with therapeutic potential.[1][2]

Rationale for Application in Oncology

The development of quinoline-based anticancer agents is an active and promising area of research.[5] The mechanism of action for many of these compounds involves intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of protein kinases, leading to cell cycle arrest and apoptosis.[5][6]

The 3-amino group on the quinoline core is a high-activity substitution site.[5] It provides a reactive center for coupling with various side chains, pharmacophores, or solubilizing groups via amide bond formation or other nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines, such as breast cancer (MCF-7).[5] The ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for further molecular elaboration or for improving pharmacokinetic properties.

Caption: Logical workflow for utilizing the compound in anticancer drug design.

Foundation for Novel Antimalarial Agents

Aminoquinolines are historically significant and clinically relevant antimalarial agents.[7] The 4-aminoquinoline chloroquine and the 8-aminoquinoline primaquine are landmark drugs, though their efficacy is challenged by widespread parasite resistance.[8][9] This has driven the search for new quinoline-based compounds with novel mechanisms of action or the ability to overcome resistance.